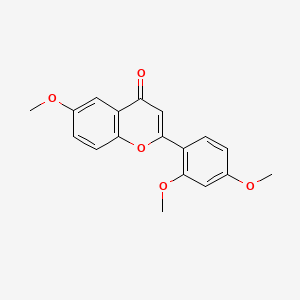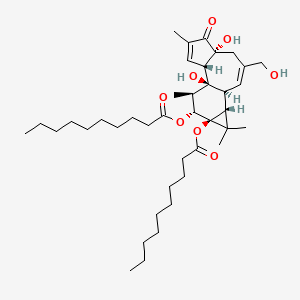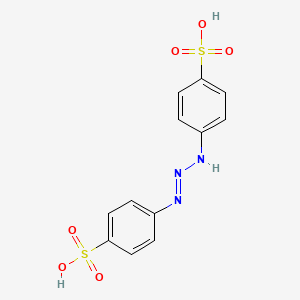
Tridihexethyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridihexethyl bromide is an organic bromide salt. It contains a tridihexethyl.
Wissenschaftliche Forschungsanwendungen
Effect of Bromide Ions on Disinfection Byproducts
- Study on Disinfection Byproducts : Research explored the impact of bromide ions on the formation and speciation of disinfection byproducts during chlorination. It was found that the presence of bromide ions influenced the yield and type of trihalomethanes and haloacetic acids formed during water treatment processes (Hua, Reckhow, & Kim, 2006).
Bromide in Environmental and Biological Systems
- Groundwater Recharge Assessment Using Bromide Tracers : Tritium and bromide tracers were used to evaluate groundwater recharge under different land use practices in Hebei Plain, China. This study highlighted the effectiveness of bromide as a tracer in environmental research (Wang, Jin, Nimmo, Yang, & Wang, 2008).
Applications in Organic Chemistry and Catalysis
- Heck Reactions in Phosphonium Salt Ionic Liquids : A study demonstrated that Heck cross-coupling reactions of aryl iodides and bromides with olefins yield excellent results in certain phosphonium salt ionic liquids. This research shows the utility of bromide compounds in facilitating organic reactions (Gerritsma, Robertson, McNulty, & Capretta, 2004).
Analytical Applications
- Gas-Chromatographic Method for Detecting Bromide : A method was developed for the quantitative determination of bromide in biological fluids using gas chromatography. This technique underscores the importance of bromide in analytical chemistry (Maiorino, Gandolfi, & Sipes, 1980).
Eigenschaften
Molekularformel |
C21H36BrNO |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;bromide |
InChI |
InChI=1S/C21H36NO.BrH/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NXKAZKHSCKBZCB-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
Kanonische SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Furanylmethyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1211310.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)




![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)
![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)





